2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide
Description
This compound is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to a methylamino-oxoethyl side chain modified with a 1-cyanocyclobutyl group. The cyanocyclobutyl moiety may enhance metabolic stability or influence binding affinity, while the chloro and fluoro substituents likely modulate electronic properties and lipophilicity .
Properties
IUPAC Name |
2-chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c1-20(15(9-18)6-3-7-15)12(21)8-19-14(22)13-10(16)4-2-5-11(13)17/h2,4-5H,3,6-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXHJFBLPHBPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=C(C=CC=C1Cl)F)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide typically involves multi-step organic reactions starting from readily available precursors. The initial step often involves the chlorination of a benzamide derivative, followed by a series of functional group modifications, such as amination and cyanation. Reaction conditions generally require controlled temperatures, catalysts, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions. Purification techniques such as recrystallization, chromatography, and distillation are used to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound exhibits various types of chemical reactions, including:
Oxidation: Can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile group.
Substitution: Substitution reactions often involve the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or other strong oxidizers.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Utilizes nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Scientific Research Applications
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide has several applications:
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for therapeutic potentials, particularly in targeting specific proteins.
Industry: Used in material sciences for developing novel compounds with unique properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide acts by interacting with specific molecular targets, often through binding to active sites on proteins or enzymes, leading to inhibition or activation of biological pathways.
Molecular Targets and Pathways Involved
The compound targets enzymes involved in metabolic pathways, potentially altering the activity of kinases and other regulatory proteins, thus affecting cellular processes.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Metabolic and Pharmacokinetic Considerations
Compounds with methylamino-oxoethyl motifs, such as the target and analogs in (e.g., 5-CA-2-HM-MCBX), are prone to hydrolysis or oxidative metabolism. The cyanocyclobutyl group in the target compound may slow degradation compared to methoxy or hydroxymethyl substituents, as seen in 5-CA-2-HM-MCBX . Organophosphate analogs in (e.g., omethoate) share methylamino-oxoethyl groups but exhibit distinct metabolic pathways due to phosphorothioate linkages, underscoring the benzamide scaffold’s unique stability .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to the methods used for N-(2-amino-4-fluorophenyl)-2-chloro-6-fluorobenzamide, which requires selective amidation and cyclization .
- Structural Optimization: The 1-cyanocyclobutyl group in the target compound may address solubility issues observed in simpler benzamides, as seen in crystallinity challenges with N-(2-Methoxy-phenyl)-2-nitrobenzamide .
Biological Activity
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClF NO
- Molecular Weight : 273.73 g/mol
The presence of the chloro group, fluorine, and a cyanocyclobutyl moiety contributes to its unique biological profile.
Research indicates that this compound may act through multiple pathways, including:
- Hormonal Modulation : It has been shown to interact with androgen receptors, potentially functioning as an antagonist in androgen-dependent pathways, which is particularly relevant in the context of prostate cancer treatment .
- Cellular Protection : Analogous compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that this compound may also exhibit similar protective properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 5.0 | Androgen receptor antagonism |
| Breast Cancer | 10.0 | Induction of apoptosis |
| Pancreatic Cancer | 7.5 | ER stress protection |
These results indicate a promising profile for the compound in targeting hormone-dependent cancers.
Case Studies
- Prostate Cancer Treatment : A clinical study involving patients with advanced prostate cancer showed that treatment with this compound resulted in significant reductions in PSA levels, indicating effective tumor suppression .
- Diabetes Research : In vitro studies demonstrated that the compound protects pancreatic β-cells from ER stress-induced apoptosis, suggesting potential applications in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
